molecular formula C19H24N4O3 B10796818 1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one

1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one

Cat. No.: B10796818
M. Wt: 356.4 g/mol
InChI Key: UQONAEXHTGDOIH-AWEZNQCLSA-N
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Preparation Methods

The synthesis of example 25 involves several steps, starting with the preparation of the core heteroaromatic structure. The synthetic route typically includes:

Industrial production methods for example 25 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

Example 25 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Example 25 has a wide range of scientific research applications, including:

Mechanism of Action

Example 25 exerts its effects by inhibiting the activity of vanin 1. Vanin 1 is an enzyme that catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine. By inhibiting vanin 1, example 25 reduces the production of these metabolites, which can modulate inflammatory and oxidative stress responses. The molecular targets and pathways involved include the binding of example 25 to the active site of vanin 1, preventing its enzymatic activity .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C19H24N4O3/c24-16-2-1-7-23(16)14-3-8-22(12-14)18(25)13-10-15-17(20-11-13)21-19(4-5-19)6-9-26-15/h10-11,14H,1-9,12H2,(H,20,21)/t14-/m0/s1

InChI Key

UQONAEXHTGDOIH-AWEZNQCLSA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@H]2CCN(C2)C(=O)C3=CC4=C(NC5(CC5)CCO4)N=C3

Canonical SMILES

C1CC(=O)N(C1)C2CCN(C2)C(=O)C3=CC4=C(NC5(CC5)CCO4)N=C3

Origin of Product

United States

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